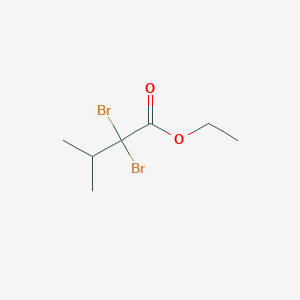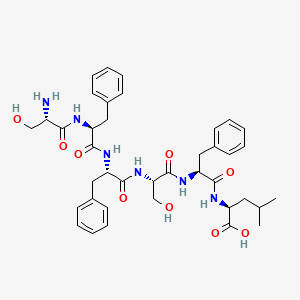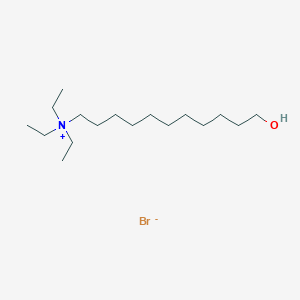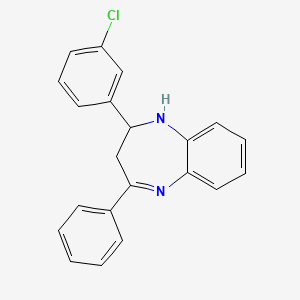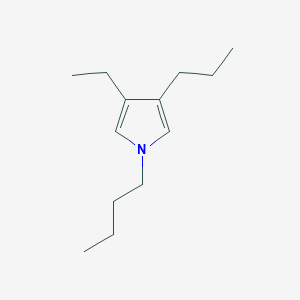
1H-Pyrrole, 1-butyl-3-ethyl-4-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole, 1-butyl-3-ethyl-4-propyl- is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound has the molecular formula C13H21N and is known for its unique structural configuration, which includes butyl, ethyl, and propyl substituents on the pyrrole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 1-butyl-3-ethyl-4-propyl- can be achieved through various methods. One common approach involves the Paal-Knorr synthesis, which condenses 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalyst such as iron (III) chloride . This method allows for the formation of N-substituted pyrroles under mild reaction conditions.
Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This approach is highly tolerant of various functional groups and provides good yields.
Industrial Production Methods
Industrial production of pyrroles, including 1H-Pyrrole, 1-butyl-3-ethyl-4-propyl-, often utilizes catalytic processes that are efficient and cost-effective. For example, the use of manganese complexes to catalyze the conversion of primary diols and amines to pyrroles in the absence of organic solvents is a notable method . This process is atom-economic and environmentally friendly, producing water and molecular hydrogen as the only side products.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrrole, 1-butyl-3-ethyl-4-propyl- undergoes various chemical reactions, including:
Oxidation: Pyrroles can be oxidized to form pyrrolinones or pyrrolidines, depending on the reaction conditions and reagents used.
Reduction: Reduction of pyrroles typically leads to the formation of pyrrolidines.
Substitution: Electrophilic substitution reactions are common in pyrroles due to the electron-rich nature of the ring. Halogenation, nitration, and sulfonation are typical substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Pyrrolinones or pyrrolidines.
Reduction: Pyrrolidines.
Substitution: Halogenated, nitrated, or sulfonated pyrroles.
Applications De Recherche Scientifique
1H-Pyrrole, 1-butyl-3-ethyl-4-propyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole, 1-butyl-3-ethyl-4-propyl- involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo electrophilic substitution reactions, which allow it to interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to changes in the structure and function of these macromolecules, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
1H-Pyrrole, 1-butyl-3-ethyl-4-propyl- can be compared with other similar compounds, such as:
1H-Pyrrole, 1-butyl-: Lacks the ethyl and propyl substituents, resulting in different chemical and biological properties.
1H-Pyrrole, 3-ethyl-: Lacks the butyl and propyl substituents, leading to variations in reactivity and applications.
1H-Pyrrole, 1-butyl-3-ethyl-: Lacks the propyl substituent, affecting its overall properties and uses.
The uniqueness of 1H-Pyrrole, 1-butyl-3-ethyl-4-propyl- lies in its specific substituent pattern, which imparts distinct chemical and biological characteristics.
Propriétés
Numéro CAS |
212955-59-4 |
|---|---|
Formule moléculaire |
C13H23N |
Poids moléculaire |
193.33 g/mol |
Nom IUPAC |
1-butyl-3-ethyl-4-propylpyrrole |
InChI |
InChI=1S/C13H23N/c1-4-7-9-14-10-12(6-3)13(11-14)8-5-2/h10-11H,4-9H2,1-3H3 |
Clé InChI |
MROACBZGMJGSPW-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C=C(C(=C1)CCC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4S)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid](/img/structure/B14237142.png)
![6,9-Dioxa-3,12-dithiabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14237146.png)
![N'-cyclohexyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14237155.png)
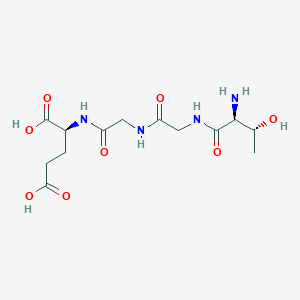
![9,10-Anthracenedione, 1,8-bis[(phenylmethyl)amino]-](/img/structure/B14237166.png)
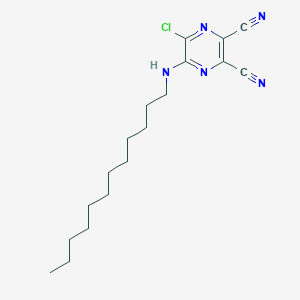
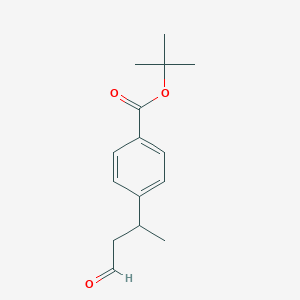
![(1R,2R,4R)-2-Fluorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14237172.png)
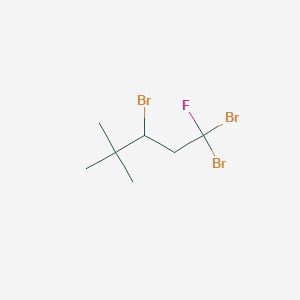
![N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14237180.png)
